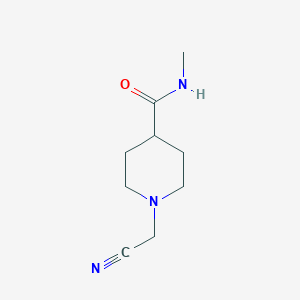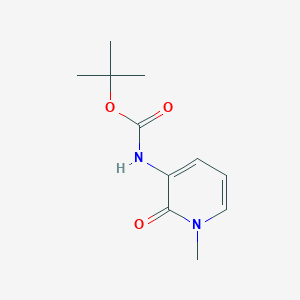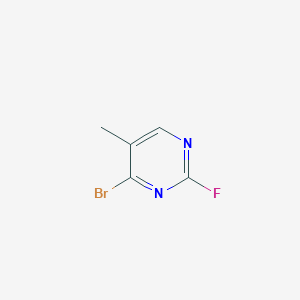
(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-nitrophenyl)pent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-nitrophenyl)pent-4-enoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a nitrophenyl group, and a pent-4-enoic acid moiety. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-5-(4-nitrophenyl)pent-4-enoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Pent-4-enoic Acid Moiety: The protected amino acid is then subjected to a series of reactions to introduce the pent-4-enoic acid moiety. This may involve the use of reagents such as allyl bromide and a strong base like sodium hydride (NaH).
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction using nitric acid (HNO3) and sulfuric acid (H2SO4) on a suitable aromatic precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-nitrophenyl)pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Amino derivatives
Substitution: Substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-nitrophenyl)pent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-5-(4-nitrophenyl)pent-4-enoic acid depends on its specific application. In biochemical assays, the compound may act as a substrate or inhibitor, interacting with specific enzymes or receptors. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and inhibiting enzymatic activity.
Receptor Modulation: It may interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-((Tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid: Similar structure but lacks the nitro group.
(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-methoxyphenyl)pent-4-enoic acid: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-nitrophenyl)pent-4-enoic acid is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biochemical interactions and for use in targeted synthetic applications.
Eigenschaften
Molekularformel |
C16H20N2O6 |
|---|---|
Molekulargewicht |
336.34 g/mol |
IUPAC-Name |
(E,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-nitrophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-13(14(19)20)6-4-5-11-7-9-12(10-8-11)18(22)23/h4-5,7-10,13H,6H2,1-3H3,(H,17,21)(H,19,20)/b5-4+/t13-/m0/s1 |
InChI-Schlüssel |
JAYMZFYKFCIQCK-IHVVCDCBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Oxolan-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13084325.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol](/img/structure/B13084328.png)




![Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate](/img/structure/B13084365.png)
![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)


![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B13084390.png)
![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13084400.png)
![3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084411.png)

